molecular formula C16H12N2O2 B11542023 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile CAS No. 111861-25-7

2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

Cat. No.: B11542023
CAS No.: 111861-25-7
M. Wt: 264.28 g/mol
InChI Key: CTILPMYYGZYYLB-UHFFFAOYSA-N
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Description

2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the condensation of resorcinol, benzaldehyde, and malononitrile in the presence of a catalyst such as piperidine in ethanol. This reaction is carried out under reflux conditions for a specific duration to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized chromenes .

Scientific Research Applications

Synthesis of 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

The synthesis of this compound typically involves multi-component reactions, which allow for the efficient creation of chromene derivatives. For example, one method combines 2-hydroxybenzaldehyde, malononitrile, and resorcinol in the presence of a base such as sodium carbonate to yield the desired chromene structure. The reaction conditions can be optimized to enhance yields and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit a variety of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for some derivatives have been reported as low as 0.007 µg/mL, demonstrating potent antimicrobial effects .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including those from breast, prostate, and lung cancers. For instance, certain derivatives displayed cytotoxicity against PC3 prostate cancer cells with a survival rate reduction of up to 63% at specific concentrations .

Enzyme Inhibition

Another significant application is in enzyme inhibition. The compound has been identified as a potential inhibitor of key enzymes involved in cancer progression and other diseases. Specifically, it has shown activity against protein kinases associated with tumor growth, suggesting its utility in developing targeted cancer therapies .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various chromene derivatives, including this compound. The results indicated that these compounds could serve as effective agents against resistant strains of bacteria and fungi .
  • Cytotoxicity Against Tumor Cell Lines : Another investigation focused on the cytotoxic effects of this compound on several tumor cell lines (e.g., Huh7, Caco2). The findings highlighted that specific derivatives had significant antiproliferative effects, with some achieving over 60% inhibition at low concentrations .
  • Mechanistic Studies : Research exploring the mechanism of action revealed that these compounds might interfere with critical cellular pathways involved in proliferation and survival of cancer cells. This positions them as promising candidates for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: What sets 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its hydroxyl and amino groups contribute to its versatility in chemical reactions and its potential therapeutic applications .

Biological Activity

2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile (often referred to as compound 4a) is a chromene derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-component reaction using substituted benzaldehydes, malononitrile, and resorcinol in the presence of basic catalysts like sodium carbonate. The product is characterized by various spectroscopic methods including IR, NMR, and MS.

Key Characterization Data

PropertyValue
Melting Point235–236 °C
IR (KBr)3500, 3427 (NH2), 2203 (CN) cm1^{-1}
1H NMR (DMSO-d6)δ = 9.70 (s, 1H, OH), δ = 6.86 (s, 2H, NH2_2)
13C NMR (DMSO-d6)δ = 161.4–160.1 (C=O), δ = 121.2–119.6 (CN)

Antimicrobial Activity

Recent studies have demonstrated that compound 4a exhibits significant antimicrobial properties against a range of pathogens. In particular, it has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Minimum Inhibitory Concentrations (MIC) :
    • The compound showed MIC values ranging from 0.007 to 3.9 µg/mL , indicating potent activity compared to standard antibiotics .

Anticancer Activity

The anticancer potential of compound 4a has been evaluated against several cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
    • Results : Compound 4a demonstrated promising antiproliferative effects with IC50 values significantly lower than many reference drugs .

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on various enzymes.

  • Tyrosinase Inhibition :
    • Compound 4a was evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production.
    • IC50 Values : The most potent derivatives showed IC50 values around 35.38 ± 2.12 µM , suggesting a competitive inhibition mechanism .

Study on Antimicrobial Properties

In a comprehensive study published in PMC, researchers synthesized a series of chromene compounds including compound 4a and tested their antimicrobial efficacy against seven human pathogens. The results indicated that compound 4a had one of the highest inhibition zones among the tested compounds, reinforcing its potential as an antimicrobial agent .

Anticancer Evaluation

A separate investigation focused on the anticancer properties of chromene derivatives including compound 4a found that it effectively inhibited cell proliferation in multiple cancer lines through apoptosis induction mechanisms. The study utilized flow cytometry to confirm apoptotic cell death in treated cultures .

Properties

CAS No.

111861-25-7

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H12N2O2/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(19)8-14(12)20-16(13)18/h1-8,15,19H,18H2

InChI Key

CTILPMYYGZYYLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N

Origin of Product

United States

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